1-Azido-3-chlorobenzene

Description

Historical Context and Evolution of Azidoarene Chemistry

The journey of azidoarene chemistry began in the 19th century. In 1864, Peter Griess reported the synthesis of the first organic azide (B81097), phenyl azide. wikipedia.orgsigmaaldrich.com This was followed by Arthur Michael's use of phenyl azide in a cycloaddition reaction with an alkyne in 1893, an early precursor to what would become a major class of reactions. nih.gov

A monumental leap in understanding came in the 1960s through the systematic work of Rolf Huisgen. clockss.orgsciencemadness.org Huisgen was the first to fully conceptualize and investigate the scope of the 1,3-dipolar cycloaddition reaction, a process where a 1,3-dipole (like an azide) reacts with a "dipolarophile" (like an alkyne or alkene) to form a five-membered ring. nih.govbohrium.comwikipedia.orgscielo.brnih.gov This reaction, often named the Huisgen cycloaddition in his honor, became a cornerstone for the synthesis of heterocyclic compounds. bohrium.comscielo.br

Initially, these reactions required high temperatures and often resulted in a mixture of products. wikipedia.orgacs.org A major breakthrough occurred in the early 2000s with the advent of "click chemistry," a concept introduced by K. B. Sharpless. nih.govpcbiochemres.com The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provided a highly efficient, reliable, and regioselective method for forming 1,2,3-triazoles under mild, often aqueous, conditions. wikipedia.orgpcbiochemres.comnih.gov This innovation dramatically expanded the utility of aryl azides, transforming them into indispensable tools in drug discovery, materials science, and bioconjugation. nih.govnih.govresearchgate.net

Structural Characteristics and Unique Reactivity Motifs of 1-Azido-3-chlorobenzene

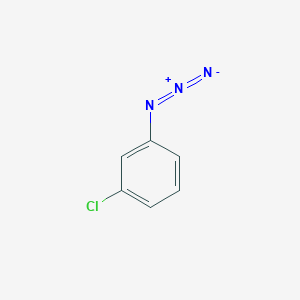

This compound is an organic compound characterized by a benzene (B151609) ring substituted with an azide group at position 1 and a chlorine atom at position 3. cymitquimica.com The molecular formula is C₆H₄ClN₃. nih.gov

The key to its utility lies in its dual functionality. The azide group is a high-energy, reactive moiety that serves as a 1,3-dipole. nih.gov Its primary reactivity motif is participation in 1,3-dipolar cycloaddition reactions, most notably the CuAAC, to form stable, aromatic 1,2,3-triazole rings. scholarsresearchlibrary.commdpi.com This "click" reactivity allows for the efficient covalent linking of the chlorophenyl scaffold to other molecules. acs.org The azide group can also be reduced to form an amine, offering another pathway for synthetic elaboration. masterorganicchemistry.com

The chlorine atom, positioned meta to the azide, influences the electronic properties of the aromatic ring through its electron-withdrawing inductive effect. cymitquimica.com This substitution can affect the reactivity of both the azide group and the benzene ring itself, for instance, in electrophilic aromatic substitution reactions. cymitquimica.com Halogenated aryl azides are also known to react directly from an activated nitrene state in photochemical reactions, a pathway that differs from non-halogenated analogues. thermofisher.com

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃ | uni.lu |

| Molecular Weight | 153.57 g/mol | [No Source] |

| Monoisotopic Mass | 153.00937 Da | uni.lu |

| IUPAC Name | This compound | uni.lu |

| SMILES | C1=CC(=CC(=C1)Cl)N=[N+]=[N-] | uni.lu |

| InChI | InChI=1S/C6H4ClN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | uni.lu |

| InChIKey | NTTKOAYXVOKLEH-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 3.5 | uni.lu |

Overview of Key Research Areas in Azidoarene Chemistry

The unique reactivity of the azide group has positioned azidoarenes as vital reagents in several key areas of chemical research:

Click and Bioorthogonal Chemistry: The development of the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions has revolutionized how scientists connect molecules. pcbiochemres.comacs.org These reactions are central to "click chemistry," valued for their efficiency and selectivity. nih.gov Bioorthogonal chemistry, a term for reactions that can occur in living systems without interfering with native biochemical processes, heavily utilizes azides. otago.ac.nznih.govwikipedia.org The azide group is valued for being small, stable, and abiotic, making it an ideal chemical reporter for labeling and imaging biomolecules in real-time within cells. wikipedia.orgnih.gov

Synthesis of Heterocyclic Compounds: Aryl azides are fundamental building blocks for synthesizing nitrogen-containing heterocycles. bohrium.comucla.edu The most prominent examples are 1,2,3-triazoles, formed via cycloaddition with alkynes. scholarsresearchlibrary.commdpi.com These triazole rings are stable and can act as important pharmacophores in medicinal chemistry or as ligands in materials science. nih.govmdpi.com

Photoaffinity Labeling: Upon exposure to UV light, aryl azides can form highly reactive nitrene intermediates. thermofisher.comrsc.org This property is exploited in photoaffinity labeling, a technique used to identify and study interactions between biomolecules, particularly in proteomics for target protein identification. ucla.edursc.org

Materials Science and Bioconjugation: The ability to reliably form covalent linkages using azide-based click chemistry is widely applied in materials science for creating functionalized polymers and modifying surfaces. nih.gov In bioconjugation, it allows for the precise attachment of probes, tags, or drugs to biopolymers like proteins and nucleic acids. acs.orgnih.gov

Rationale for Dedicated Scholarly Investigation of this compound

The focused study of this compound is driven by its utility as a well-defined building block for probing fundamental chemical principles and for practical applications. Its defined structure, featuring a single chlorine atom at the meta position, allows researchers to systematically study the electronic and steric influence of a halogen substituent on the reactivity of the aryl azide moiety.

This specific substitution pattern is crucial for fine-tuning the properties of resulting molecules. For example, in the synthesis of bi-functional heterocyclic compounds with potential antibacterial activity, this compound has been successfully employed as a key reactant in Cu(I)-catalyzed cycloadditions. scholarsresearchlibrary.com Research using this compound helps to build a deeper understanding of how substituents on the aryl ring affect the kinetics and regioselectivity of the Huisgen cycloaddition. scielo.br This knowledge is critical for the rational design of more complex molecules with tailored functions in fields like medicinal chemistry and materials science, where precise control over molecular architecture is paramount for achieving desired biological or physical properties. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTKOAYXVOKLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454170 | |

| Record name | 1-azido-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-06-8 | |

| Record name | 1-azido-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-3-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azido 3 Chlorobenzene

Classical and Modified Diazotization-Azidation Protocols

The most conventional and widely utilized method for preparing 1-azido-3-chlorobenzene involves the diazotization of 3-chloroaniline (B41212), followed by the introduction of the azide (B81097) functionality. This two-step process begins with the conversion of the primary aromatic amine to a diazonium salt, which is then subsequently reacted with an azide source.

A typical procedure for the synthesis of this compound involves the diazotization of 3-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This reaction is conducted at low temperatures, typically between 0–5°C, to ensure the stability of the resulting 3-chlorobenzenediazonium (B95341) salt. Following its formation, the diazonium salt is treated with sodium azide to yield the final product.

In one reported synthesis, 3-chloroaniline is diazotized, and the subsequent reaction with sodium azide produces this compound, which is isolated as a pale yellow oil with a yield of 82%. scielo.br

Optimization of Reaction Conditions for Aryl Amine Precursors

The efficiency of the diazotization-azidation sequence is highly dependent on several reaction parameters. Key factors that influence the rate and selectivity of these reactions include temperature, pH, the choice of nitrosating agent, and the concentration of reactants. numberanalytics.comnumberanalytics.com

Careful control of temperature is crucial, as lower temperatures generally favor the formation and stability of the diazonium salt, while higher temperatures can lead to its decomposition. numberanalytics.comnumberanalytics.com The acidity of the reaction medium, or pH, also plays a significant role, with optimal conditions typically found in the pH range of 1-3. numberanalytics.com The choice and amount of the nitrosating agent, most commonly sodium nitrite, must be carefully managed to prevent the formation of excess nitrous acid. scispace.com

The stability of the diazonium salt intermediate can be enhanced by the choice of the counterion. For instance, using tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salts can increase stability compared to the more common chloride salts. numberanalytics.com The solvent system is another critical consideration, as some solvents can react with the diazonium salt. numberanalytics.com

| Parameter | Optimal Condition/Strategy | Rationale |

| Temperature | Low temperatures (e.g., 0-5 °C) | Favors diazonium salt formation and stability, minimizing decomposition. numberanalytics.comnumberanalytics.com |

| pH | Typically 1-3 | Influences the rate of diazotization and selectivity. numberanalytics.com |

| Nitrosating Agent | Careful control of sodium nitrite addition | Prevents excess nitrous acid formation. scispace.com |

| Counterion | Use of BF₄⁻ or PF₆⁻ | Enhances the stability of the diazonium salt. numberanalytics.com |

| Solvent | Aprotic or non-reactive solvents | Avoids unwanted side reactions with the diazonium salt. numberanalytics.com |

Enhancements in Selectivity and Yield

Researchers have developed various strategies to improve the selectivity and yield of aryl azide synthesis. One approach involves the use of arenediazonium tosylates (ADTs), which are noted for being more thermally stable and safer to handle than traditional diazonium salts. organic-chemistry.org These ADTs react readily with sodium azide in water at room temperature, often resulting in high purity products in quantitative yields without the need for metal catalysis or extensive purification. organic-chemistry.org

Another method utilizes a polymer-supported dibutyltin (B87310) azide for the one-pot azidodeamination of anilines. This approach offers very good yields under mild conditions and simplifies the workup process by allowing for the easy removal of tin byproducts through filtration. scielo.br

One-Pot Synthesis Approaches for Efficiency

One such method involves the direct transformation of aromatic amines using p-toluenesulfonic acid (p-TsOH) for in situ diazotization, followed by azidation with sodium azide. organic-chemistry.org This approach is experimentally simple and avoids the need for metal catalysis. organic-chemistry.org

Another efficient one-pot protocol utilizes sodium nitrite and hydrazine (B178648) hydrate (B1144303) in the presence of acetic acid. amazonaws.com The reaction proceeds by the in situ formation of the azide ion from the reaction of sodium nitrite and hydrazine hydrate, which then reacts with the diazonium salt formed from the aniline (B41778). amazonaws.com This method has been shown to be effective for a range of anilines, providing moderate to good yields in a short reaction time. amazonaws.com

| Method | Key Reagents | Advantages |

| Arenediazonium Tosylates (ADTs) | Arenediazonium tosylates, sodium azide | High purity, quantitative yields, increased safety, no metal catalysis. organic-chemistry.org |

| Polymer-Supported Tin Azide | Polymer-supported dibutyltin azide | Good yields, mild conditions, simplified workup. scielo.br |

| In Situ Diazotization with p-TsOH | p-Toluenesulfonic acid, sodium nitrite, sodium azide | Simple, efficient, no metal catalysis. organic-chemistry.org |

| Sodium Nitrite and Hydrazine Hydrate | Sodium nitrite, hydrazine hydrate, acetic acid | One-pot, moderate to good yields, short reaction time. amazonaws.com |

Nucleophilic Substitution Strategies for Azide Introduction

An alternative synthetic route to this compound involves the direct introduction of the azide group onto a benzene (B151609) ring through nucleophilic aromatic substitution (SNA_r). This strategy typically requires an activated aromatic substrate where a leaving group, such as a halogen, can be displaced by the azide nucleophile.

Direct Azidation of Halogenated Benzenes

The direct substitution of a halogen on a benzene ring by an azide ion is a viable, though less common, method for synthesizing aryl azides. For this reaction to proceed, the benzene ring must typically be activated by electron-withdrawing groups. In the case of producing this compound, a starting material like 1,3-dichlorobenzene (B1664543) could potentially be used. However, the reactivity of the leaving groups and the conditions required for substitution are critical considerations.

Kinetic studies of nucleophilic aromatic substitution have shown that the reaction rate is dependent on the nature of the leaving group and the nucleophile. rsc.org For instance, in reactions with 4-nitrohalogenobenzenes, the nucleofugicity (ability of the group to leave) with the azide ion follows the trend F > Br > I > Cl. rsc.org

Phase-Transfer Catalysis in Azide Synthesis

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase containing the azide salt and an organic phase containing the halogenated benzene. biomedres.us A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction can occur. biomedres.us

This methodology can enhance reaction rates and allows for milder reaction conditions. biomedres.us For example, the use of hexadecyltributylphosphonium azide has been studied in the nucleophilic substitution of activated halogenoarenes. rsc.org The use of PTC can lead to a significant increase in reaction rates compared to reactions without a catalyst. rsc.org While not specifically detailed for this compound, the principles of phase-transfer catalysis are applicable to its synthesis from a dihalobenzene precursor, potentially improving yields and reaction efficiency. biomedres.usacademie-sciences.fr

Advanced and Sustainable Synthetic Approaches for this compound

The synthesis of aryl azides, including this compound, is increasingly moving towards methodologies that are not only efficient but also align with the principles of green and sustainable chemistry. These advanced approaches aim to reduce waste, minimize the use of hazardous reagents, and improve safety and scalability. Key developments in this area include the use of polymer-supported reagents, catalysis by transition metals, and the application of continuous flow technology.

Utilization of Polymer-Supported Reagents in Azidation

The use of solid-supported reagents in organic synthesis offers significant advantages, including simplified product purification, the ability to use reagents in excess to drive reactions to completion, and the potential for reagent recycling. sopachem.com In the context of aryl azide synthesis, polymer-supported reagents provide a safer and more environmentally friendly alternative to traditional methods, which often involve difficult-to-remove byproducts. sopachem.comresearchgate.net

A notable example is the use of a polymer-supported dibutyltin azide for the one-pot diazotization and azidodediazoniation of aromatic amines. scielo.brscielo.br This method has been successfully applied to the synthesis of this compound. The process begins with the in situ generation of an aryldiazonium salt from the corresponding aniline (3-chloroaniline), which is then converted to the aryl azide using the immobilized organotin azide reagent. scielo.br This heterogeneous system allows for the production of a wide range of aryl azides in very good yields under mild conditions. scielo.brscielo.br

The key benefits of this polymer-supported approach include:

High Yields: The synthesis of this compound proceeds with a reported isolated yield of 82%. scielo.br

Simplified Workup: The insoluble, spent polymer reagent can be removed by simple filtration, eliminating the need for complex chromatographic purification to remove tin byproducts. scielo.brscielo.br

Reduced Toxicity: Immobilizing the organotin reagent, which is known for the toxicity of its byproducts, significantly reduces the contamination of the final product to levels below 20 ppm. researchgate.netscielo.br

Recyclability: The polymer support can be recovered and the tin azide can be regenerated and reused for several cycles without a significant loss of reactivity, enhancing the sustainability of the process. scielo.brscielo.br

The effectiveness of this methodology is demonstrated across a variety of substituted anilines, as detailed in the following table.

Table 1: Synthesis of Various Aryl Azides using Polymer-Supported Dibutyltin Azide

Data sourced from Godoy, L. et al. (2023). scielo.br

Transition Metal-Catalyzed Azidation (e.g., Copper-Promoted)

Transition metal catalysis offers powerful tools for forming carbon-nitrogen bonds, and azidation reactions are no exception. mdpi.comdergipark.org.tr These catalyzed reactions can often proceed under milder conditions than traditional methods and can utilize different starting materials, such as aryl halides or boronic acids, providing alternative synthetic routes. mdpi.comacs.org Copper-catalyzed reactions are particularly prominent due to the metal's low cost, abundance, and versatile reactivity. organic-chemistry.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a well-known reaction involving azides, but copper catalysts are also effective for the synthesis of the azides themselves. organic-chemistry.orgmdpi.communi.cz Copper-promoted methods for synthesizing aryl azides like this compound can involve the coupling of an azide source (e.g., sodium azide) with an aryl precursor.

Key examples of copper-catalyzed azidation strategies include:

Azidation of Aryl Halides: Aryl iodides and bromides can be converted to aryl azides using a copper(I) catalyst. For instance, the synthesis of 1-azido-4-methoxybenzene (B1265735) from 1-iodo-4-methoxybenzene has been achieved using copper(I) iodide (CuI) as a catalyst, along with sodium azide, NaOH, and L-proline as a ligand in DMF at 80°C. muni.cz This type of reaction could be applied to synthesize this compound from 3-chloro-1-iodobenzene.

Azidation of Arylboronic Acids: Arylboronic acids can undergo azidation in the presence of a copper catalyst. For example, 2-chlorophenyl boronic acid reacts with sodium azide using a CuMeSal catalyst, though the reported yield is modest at 24%.

The choice of ligand, copper source (e.g., CuI, Cu(OTf)₂), base, and solvent are critical for optimizing these reactions. jsynthchem.com While many examples in the literature focus on electron-rich or specific substrates, the general applicability of these methods suggests a viable pathway for producing this compound from readily available chloro-substituted aromatic precursors. The development of more efficient and broadly applicable catalyst systems, including those supported on solid phases for easier recovery and reuse, remains an active area of research. muni.cz

Table 2: Examples of Copper-Catalyzed Aryl Azide Synthesis

Continuous Flow Synthesis Techniques for Aryl Azides

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering substantial improvements in safety, efficiency, and scalability for the synthesis of hazardous compounds like aryl azides. d-nb.infobeilstein-journals.org In a flow reactor, reagents are continuously pumped and mixed in a network of tubing or microchannels, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgbeilstein-journals.org

The synthesis of aryl azides often involves diazotization of anilines, a reaction that can be highly exothermic and produce unstable diazonium salt intermediates. The azide products themselves can be thermally sensitive and potentially explosive. Continuous flow reactors mitigate these risks significantly:

Enhanced Safety: The small internal volume of a flow reactor means that only a tiny amount of hazardous material is present at any given moment, minimizing the risk of thermal runaways or explosions. beilstein-journals.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, enabling precise temperature control of highly exothermic or cryogenic reactions. beilstein-journals.org

Improved Yield and Selectivity: Precise control over stoichiometry and residence time can minimize the formation of byproducts, leading to higher yields and purer products. d-nb.infobeilstein-journals.org

Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer period or by using multiple reactors in parallel ("scaling out"), avoiding the challenges associated with scaling up batch reactors. beilstein-journals.org

While specific literature detailing the continuous flow synthesis of this compound is not prominent, the principles have been widely applied to the synthesis of various aryl azides and related hazardous processes. d-nb.infoacs.org For example, the photochemical rearrangement of aryl azides has been successfully performed and optimized in continuous flow, demonstrating how the precise control of residence time can minimize secondary reactions and improve outcomes compared to batch methods. d-nb.infobeilstein-journals.org The inherent safety benefits make flow chemistry an ideal platform for the industrial production of this compound and other energetic intermediates.

Table 3: Conceptual Comparison of Batch vs. Continuous Flow for Aryl Azide Synthesis

Reactivity and Mechanistic Investigations of 1 Azido 3 Chlorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chloro Substituent

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The stability of this intermediate is paramount to the reaction's feasibility and rate.

Reactivity with Anionic and Neutral Nucleophiles

1-Azido-3-chlorobenzene can undergo nucleophilic aromatic substitution at the carbon atom bearing the chloro substituent. The success of this reaction depends on the nucleophilicity of the attacking species and the reaction conditions. Both anionic and neutral nucleophiles can be employed.

Anionic Nucleophiles: Strong anionic nucleophiles such as hydroxide (B78521) (OH⁻), alkoxides (RO⁻), and amide (NH₂⁻) are capable of displacing the chloride. chemistrysteps.comyoutube.com For instance, reaction with sodium methoxide (B1231860) in a suitable solvent would be expected to yield 1-azido-3-methoxybenzene. The reaction proceeds through the attack of the nucleophile on the carbon attached to the chlorine, forming a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring, and the complex is stabilized by the inductive electron-withdrawing effects of both the azido (B1232118) and chloro groups.

Neutral Nucleophiles: Neutral nucleophiles, such as ammonia (B1221849) (NH₃) and various primary or secondary amines, can also participate in SNAr reactions with this compound, typically requiring heat. chemistrysteps.com The reaction with ammonia, for example, would produce 3-azidoaniline. The mechanism is analogous to that with anionic nucleophiles, beginning with the addition of the amine to the aryl halide. A subsequent deprotonation step, often facilitated by a second equivalent of the amine acting as a base, leads to the final substituted product.

Comparative SNAr Reactivity with Positional Isomers and Other Haloarenes

The rate of an SNAr reaction is highly dependent on the position of the electron-withdrawing group relative to the leaving group. pressbooks.pub For maximal activation, the electron-withdrawing group must be positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the substituent through resonance. pressbooks.pub

In this compound, the azido group is in the meta position relative to the chlorine atom. Consequently, it cannot stabilize the negative charge of the Meisenheimer intermediate via direct resonance delocalization. Its activating influence is therefore limited to its inductive effect. This results in significantly lower reactivity compared to its positional isomers, 1-azido-2-chlorobenzene (B1280614) (ortho) and 1-azido-4-chlorobenzene (B1265687) (para). In the ortho and para isomers, the azido group can effectively stabilize the intermediate through both resonance and inductive effects, leading to a much faster substitution reaction.

When compared to other haloarenes, the reactivity of this compound is modest. It is more reactive than chlorobenzene (B131634) itself, which lacks any activating groups and undergoes SNAr only under extreme conditions. pressbooks.pub However, it is considerably less reactive than compounds like 1-chloro-4-nitrobenzene, where the powerful electron-withdrawing nitro group is in a para position, providing substantial resonance stabilization for the intermediate and greatly accelerating the reaction.

| Compound | Substituent Position | Activating Effects | Expected Relative SNAr Reactivity |

| 1-Chloro-4-nitrobenzene | para | Strong Resonance & Inductive | Very High |

| 1-Azido-4-chlorobenzene | para | Resonance & Inductive | High |

| 1-Azido-2-chlorobenzene | ortho | Resonance & Inductive | High |

| This compound | meta | Inductive Only | Low to Moderate |

| Chlorobenzene | - | None | Very Low |

Influence of Ring Activation/Deactivation on SNAr Pathways

The electronic properties of substituents determine whether they activate or deactivate an aromatic ring towards nucleophilic attack. Electron-withdrawing groups (EWGs) activate the ring by making it more electron-deficient (electrophilic) and by stabilizing the negatively charged Meisenheimer intermediate. libretexts.org

However, the key to high activation in SNAr pathways is resonance stabilization. pressbooks.pub As previously noted, the meta placement of the azido group in this compound precludes its participation in resonance stabilization of the Meisenheimer complex. The negative charge from the incoming nucleophile is delocalized to the ortho and para carbons relative to the point of attack, but it cannot be delocalized onto the meta-positioned azido group. This lack of resonance stabilization makes the intermediate less stable and the activation energy for its formation higher, thus slowing the reaction rate compared to ortho- or para-substituted analogues. The activation provided is therefore solely due to the cumulative inductive effects of the two deactivating groups.

Thermal and Photochemical Transformations: Nitrene Generation

Aryl azides are well-established precursors for the generation of highly reactive aryl nitrene intermediates upon thermal or photochemical stimulation. beilstein-journals.orgworktribe.com These transformations involve the extrusion of molecular nitrogen (N₂).

Thermolysis-Induced Decomposition and Aryl Nitrene Intermediates

When heated in an inert solvent, this compound undergoes thermolysis, leading to the loss of a dinitrogen molecule and the formation of the corresponding aryl nitrene, 3-chlorophenylnitrene. worktribe.com This decomposition is an exothermic process. researchgate.net

The initially formed nitrene is in the singlet state (¹[3-ClC₆H₄N]), where the two non-bonding electrons have opposite spins and occupy the same orbital. The singlet nitrene is highly electrophilic and can undergo a variety of rapid reactions. However, the singlet state is typically short-lived and can undergo intersystem crossing (ISC) to the more stable triplet ground state (³[3-ClC₆H₄N]), where the two non-bonding electrons have parallel spins in different orbitals. beilstein-journals.org The chemistry of the triplet nitrene is often dominated by radical-type reactions.

Subsequent reactions of the 3-chlorophenylnitrene intermediate can include:

Dimerization: The triplet nitrene can dimerize to form 3,3'-dichloroazobenzene. worktribe.com

Hydrogen Abstraction: The triplet nitrene can abstract hydrogen atoms from the solvent or other molecules to form 3-chloroaniline (B41212).

Insertion: Singlet nitrenes can undergo insertion into C-H or other bonds, although this is often less common for aryl nitrenes compared to other pathways.

Photolysis-Generated Reactive Nitrene Species and Mechanisms

Irradiation of this compound with ultraviolet (UV) light provides an alternative, often cleaner, method for generating 3-chlorophenylnitrene. beilstein-journals.orgd-nb.info Photolysis allows for nitrene generation at lower temperatures than thermolysis, which can minimize side reactions. The process begins with the absorption of a photon, followed by the extrusion of N₂ to yield the singlet nitrene. beilstein-journals.org

The photochemically generated singlet 3-chlorophenylnitrene can follow several mechanistic pathways:

Intersystem Crossing (ISC): As with thermolysis, the singlet nitrene can convert to the triplet state, which then undergoes reactions like dimerization to the corresponding azo compound. beilstein-journals.orgnih.gov

Ring Expansion: A characteristic reaction of singlet aryl nitrenes is ring expansion to a seven-membered didehydroazepine intermediate. beilstein-journals.orgd-nb.info This highly strained species can be trapped by nucleophiles present in the reaction medium. For example, in the presence of an alcohol (ROH), trapping of the intermediate would lead to the formation of a 2-alkoxy-azepine derivative.

Reaction with Nucleophiles: The electrophilic singlet nitrene can be trapped directly by nucleophiles.

The specific products obtained from the photolysis of this compound are highly dependent on the reaction conditions, such as the solvent, the presence of nucleophiles or radical traps, and the concentration of the starting azide (B81097).

| Transformation | Conditions | Primary Intermediate | Major Reaction Pathways | Potential Products |

| Thermolysis | Heating in inert solvent | Singlet & Triplet 3-chlorophenylnitrene | Dimerization, H-abstraction | 3,3'-Dichloroazobenzene, 3-Chloroaniline |

| Photolysis | UV Irradiation | Singlet & Triplet 3-chlorophenylnitrene | Ring Expansion, Dimerization | Chloro-substituted azepines, 3,3'-Dichloroazobenzene |

Intramolecular Reactions of Nitrenes (e.g., C–H Insertion, Cyclization)

Upon thermal or photochemical decomposition, this compound generates the highly reactive intermediate, 3-chlorophenylnitrene. This species can undergo several intramolecular reactions, dictated by the proximity and reactivity of adjacent bonds.

C–H Insertion: Intramolecular C–H insertion is a characteristic reaction of nitrenes. illinois.edu In the case of 3-chlorophenylnitrene, the nitrene can insert into a C-H bond on the same aromatic ring or, if present, on an ortho-substituent. This process can lead to the formation of new heterocyclic ring systems. While specific studies on the intramolecular C-H insertion of 3-chlorophenylnitrene are not extensively detailed in the provided results, the general principle of nitrene reactivity suggests that this pathway is plausible, leading to substituted carbazoles or other fused nitrogen heterocycles. The regioselectivity of such insertions is influenced by the electronic and steric environment of the C-H bonds.

Cyclization: Aryl nitrenes are known to undergo cyclization reactions, often leading to the formation of azepines through ring expansion. worktribe.com For 3-chlorophenylnitrene, this would involve the formation of a benzazirine intermediate, which can then rearrange to a dehydroazepine. This pathway is often in competition with other intermolecular reactions. Research on related aryl nitrenes has demonstrated the formation of various heterocyclic compounds through intramolecular annulation reactions. researchgate.net For instance, decomposition of 2'-azidophenyl-(3-pyridyl)methane has been shown to yield polymeric products and a low yield of 9H-pyrrolo[1,2-a]indole, indicating the complexity of intramolecular nitrene reactions. worktribe.com

The outcomes of these intramolecular reactions are often sensitive to reaction conditions, including temperature, solvent, and the presence of catalysts, which can influence the relative rates of competing reaction pathways. nih.gov

Intermolecular Reactions of Nitrenes (e.g., with Alkenes, Dimerization)

In the presence of other reactive species, 3-chlorophenylnitrene can participate in a variety of intermolecular reactions.

Reactions with Alkenes: Nitrenes readily add to alkenes to form aziridines. The reaction of 3-chlorophenylnitrene with an alkene would proceed via a concerted or stepwise mechanism, depending on the spin state of the nitrene (singlet or triplet) and the nature of the alkene. These reactions are a valuable method for the synthesis of N-aryl aziridines. The stereochemistry of the alkene is often retained in the aziridine (B145994) product, particularly in reactions involving singlet nitrenes.

Dimerization: In the absence of other trapping agents, 3-chlorophenylnitrene can dimerize to form 3,3'-dichloroazobenzene. This dimerization is a common fate for aryl nitrenes. nih.gov The mechanism of azo-dimer formation can be complex, potentially involving the reaction of the nitrene with the parent azide or the self-reaction of two nitrene molecules. nih.gov Catalytic systems, often employing transition metals, have been developed to promote the coupling of nitrenes to form azo compounds efficiently. nsf.gov

| Reactant | Reaction Type | Product |

| Alkene | Aziridination | N-(3-chlorophenyl)aziridine |

| This compound | Dimerization | 3,3'-Dichloroazobenzene |

Reduction of the Azido Group to Amino Derivatives

The conversion of the azido group in this compound to an amino group is a synthetically important transformation, yielding 3-chloroaniline. This reduction can be achieved through various methods, with catalytic hydrogenation being a prominent approach.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used and efficient method for the reduction of aryl azides to their corresponding amines. organic-chemistry.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas. organic-chemistry.orgresearchgate.net The reaction proceeds under relatively mild conditions and generally provides high yields of the desired amine.

The general pathway for the catalytic hydrogenation of this compound to 3-chloroaniline is as follows:

Adsorption: Both the this compound and hydrogen molecules adsorb onto the surface of the metal catalyst.

Hydrogenolysis: The azide group is sequentially reduced by the activated hydrogen atoms on the catalyst surface. This process involves the cleavage of the nitrogen-nitrogen bonds and the formation of new nitrogen-hydrogen bonds.

Desorption: The final product, 3-chloroaniline, desorbs from the catalyst surface, regenerating the active sites for further reaction.

A key consideration in this process is the potential for hydrodehalogenation, where the chlorine atom is also replaced by a hydrogen atom. However, under controlled conditions, the azido group can be selectively reduced. organic-chemistry.org

Selective Reduction Methods to Preserve Halogen Functionality

Preserving the halogen functionality during the reduction of aryl azides is crucial for subsequent synthetic manipulations. Several methods have been developed to achieve this selectivity.

One common strategy is the careful selection of the catalyst and reaction conditions during catalytic hydrogenation. For example, using a less active catalyst or milder conditions (e.g., lower hydrogen pressure, shorter reaction times) can favor the reduction of the azide group over the cleavage of the carbon-halogen bond. organic-chemistry.org It has been shown that bromides are more readily reduced than chlorides, which allows for the selective reduction of an azide in the presence of a chloro substituent. organic-chemistry.orgorganic-chemistry.org

Alternative reduction methods that are chemoselective for the azide group include the use of specific reducing agents. These can include:

Staudinger Reaction: This reaction, which is discussed in more detail in the next section, involves the use of a phosphine (B1218219) to reduce the azide to an amine and is highly selective. organic-chemistry.org

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or isopropanol (B130326) in the presence of a catalyst can provide a milder alternative to high-pressure hydrogenation. organic-chemistry.org

Metal Hydrides: Certain metal hydrides, under controlled conditions, can selectively reduce the azide group.

The choice of method depends on the specific requirements of the synthesis, including functional group tolerance and desired yield.

| Method | Reagents | Key Feature |

| Catalytic Hydrogenation | H₂, Pd/C | Efficient but requires careful control to avoid dehalogenation. |

| Staudinger Reaction | Triphenylphosphine (B44618), H₂O | Highly selective for the azide group. organic-chemistry.orgwikipedia.org |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Milder conditions than direct hydrogenation. |

Staudinger Reactions and Related Phosphine-Azide Chemistry

The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines. organic-chemistry.org This reaction is highly chemoselective and is a cornerstone of bioconjugation chemistry due to its compatibility with a wide range of functional groups. sigmaaldrich.com

Formation of Azide-Phosphine Adducts

The Staudinger reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine, on the terminal nitrogen atom of the azide. wikipedia.org This initial step leads to the formation of a phosphazide (B1677712), which is an azide-phosphine adduct. organic-chemistry.org

For this compound, the reaction with triphenylphosphine would proceed as follows:

The phosphazide intermediate is generally unstable and readily loses dinitrogen gas (N₂) in an irreversible retro-cycloaddition reaction. nih.gov This step results in the formation of an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgwikipedia.org This iminophosphorane is a key intermediate in the Staudinger reaction.

Cyclization Pathways to Heterocycles (e.g., Indazoles)

Aryl azides are versatile precursors for the synthesis of a variety of nitrogen-containing heterocycles. The reactivity of the azide functional group in this compound allows for several cyclization strategies, primarily through nitrene intermediates or cycloaddition reactions.

One of the most prominent reactions of azides is the [3+2] cycloaddition with alkynes, often referred to as the Huisgen cycloaddition. wikipedia.org This reaction can proceed thermally or be catalyzed by copper(I) or ruthenium complexes to yield 1,2,3-triazoles. wikipedia.orgbeilstein-journals.org In the case of this compound, a reaction with a terminal alkyne would be expected to produce a mixture of 1,4- and 1,5-disubstituted triazoles, with the regioselectivity being influenced by the reaction conditions. nih.govresearchgate.net The copper(I)-catalyzed version (CuAAC), a key example of "click chemistry," would selectively yield the 1,4-disubstituted regioisomer. beilstein-journals.orglibretexts.org

The thermal or photochemical decomposition of this compound can generate a highly reactive nitrene intermediate by eliminating nitrogen gas. This nitrene can then undergo intramolecular C-H insertion into one of the ortho C-H bonds of the benzene (B151609) ring. This process, known as nitrene insertion, would lead to the formation of a substituted indazole. For this compound, this would result in the formation of either 4-chloro-1H-indazole or 6-chloro-1H-indazole. While this is a plausible pathway for many aryl azides, specific studies on this compound are not extensively documented. The synthesis of substituted indazoles from various aryl precursors is a well-established field in organic chemistry. nih.govnih.govorganic-chemistry.orgdiva-portal.org

The following table summarizes potential cyclization reactions of this compound.

| Reaction Type | Reactant | Product Type | Catalyst/Conditions | Regioselectivity |

| Huisgen Cycloaddition | Alkyne | 1-(3-chlorophenyl)-1H-1,2,3-triazole | Thermal | Mixture of 1,4 and 1,5-isomers |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1-(3-chlorophenyl)-4-substituted-1H-1,2,3-triazole | Cu(I) source | 1,4-disubstituted |

| Ru(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Alkyne | 1-(3-chlorophenyl)-5-substituted-1H-1,2,3-triazole | Ru(II) complex | 1,5-disubstituted |

| Intramolecular Nitrene Insertion | None | Chloro-1H-indazole | Heat or UV light | Mixture of 4-chloro and 6-chloro isomers |

Cross-Coupling Reactions and Directed Functionalization Strategies

The presence of a chlorine atom on the aromatic ring of this compound suggests its potential use in various palladium-catalyzed cross-coupling reactions. However, the azide group can interfere with many transition metal catalysts, which presents a challenge.

Cross-Coupling Reactions

Common cross-coupling reactions for aryl chlorides include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound. libretexts.orgorganic-chemistry.org While highly effective for chlorobenzene and its derivatives, researchgate.netrsc.org the application to this compound would need to consider the potential for the azide group to coordinate to the palladium catalyst or react with the phosphine ligands often employed. beilstein-journals.org

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the compatibility of the azide functionality with the palladium catalyst under typical Heck conditions would be a primary concern. nih.govdiva-portal.orgmdpi.com

Buchwald-Hartwig Amination: This method forms a new carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.orgorganic-chemistry.orgacsgcipr.org The azide group's reactivity could lead to undesired side reactions with the palladium catalyst or the amine nucleophile.

The table below outlines the general conditions for these cross-coupling reactions with a generic aryl chloride, highlighting the potential for application to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl |

| Heck Reaction | Alkene | Pd(0) or Pd(II) salt, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted alkene |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd(0) or Pd(II) salt, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl amine |

Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. unblog.frwikipedia.orgbaranlab.org This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. uwindsor.caorganic-chemistry.org For this compound, both the chloro and azido groups could potentially influence the regioselectivity of a metalation reaction. The chlorine atom is considered a moderate directing group, while the directing ability of the azide group in this context is less established. The interplay between these two substituents would determine the site of metalation and subsequent functionalization upon quenching with an electrophile.

Spectroscopic Characterization and Computational Studies of 1 Azido 3 Chlorobenzene

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental to confirming the identity and purity of 1-azido-3-chlorobenzene. Each method provides unique information about the molecule's structure, from the arrangement of atoms to its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The substitution pattern on the benzene (B151609) ring—an azide (B81097) group at position 1 and a chlorine atom at position 3—results in a distinct set of signals for the four aromatic protons and six carbons.

In ¹H NMR, the aromatic protons typically appear in the chemical shift range of δ 7.0–7.8 ppm. Due to the substitution pattern, four unique signals are expected. The proton at C2 (between the two substituents) is expected to be a triplet or a narrow multiplet. The protons at C4, C5, and C6 will exhibit doublet of doublets or triplet of doublets splitting patterns based on their coupling with adjacent protons. For instance, in a related 1-(3-chlorophenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole, the protons of the 3-chlorophenyl group appear at δ 7.81 (t), 7.67 (dt), 7.53 (t), and 7.48 (dt) ppm mdpi.com.

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. libretexts.org The carbon atom attached to the azide group (C1) and the one bonded to chlorine (C3) are significantly affected. The signals for sp² hybridized carbons in substituted benzenes typically appear between δ 110-170 ppm. libretexts.org In the aforementioned triazole derivative containing the 1-(3-chlorophenyl) unit, the carbon signals for this group were observed at δ 137.2, 136.1, 131.2, 129.9, 121.1, and 118.8 ppm. mdpi.com The carbon attached to the chlorine atom generally shows a downfield shift.

Table 1: Predicted NMR Data for this compound

| Type | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| NMR | ¹H | 7.0 - 7.8 | m |

| NMR | ¹³C | 118 - 140 | s |

Note: This table contains predicted data based on typical values for similarly substituted benzene rings. 'm' denotes multiplet, 's' denotes singlet (in a broadband-decoupled spectrum).

Infrared (IR) and Raman Spectroscopy for Azide Vibrational Signatures

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are particularly effective for identifying the azide functional group (-N₃). The azide group has characteristic vibrational modes, the most prominent being the strong, sharp asymmetric stretching vibration (νas).

This asymmetric stretch consistently appears in the region of 2100–2200 cm⁻¹. For various aryl azides, this peak is a definitive indicator of the azide group's presence. For example, a strong absorption at 2109 cm⁻¹ was reported for an isomeric chloroazidobenzene, and a peak at 2119 cm⁻¹ was observed for 2-chloro-4,6-dinitro azido (B1232118) benzene. researchgate.net This band is often intense in IR spectra due to the large change in dipole moment during the vibration. researchgate.net

The symmetric stretching vibration (νs) of the azide group occurs at a lower frequency, typically around 1330-1250 cm⁻¹, and is usually weaker in the IR spectrum. researchgate.net Bending modes are also present at even lower wavenumbers. Raman spectroscopy is complementary to IR and is also used to observe these vibrational modes. rsc.org

Table 2: Characteristic Vibrational Frequencies for the Azide Group in Aryl Azides

| Spectroscopy Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| IR / Raman | Asymmetric Stretch (νas) | 2100 - 2200 | Strong, Sharp |

| IR / Raman | Symmetric Stretch (νs) | 1250 - 1330 | Weak to Medium |

Data compiled from sources researchgate.netresearchgate.net.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₆H₄ClN₃), the molecular weight is approximately 153.57 g/mol . scbt.com

The mass spectrum will show a molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), this peak will appear as a pair of signals, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. docbrown.info The calculated monoisotopic mass is 153.00937 Da. uni.lu

A primary and highly characteristic fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This fragmentation results in the formation of a highly reactive nitrene radical cation [C₆H₄ClN]⁺•. This fragment would also exhibit the 3:1 isotopic pattern for chlorine. Further fragmentation can occur, such as the loss of the chlorine atom or cleavage of the aromatic ring. For example, the fragmentation of chlorobenzene (B131634) often shows the loss of a chlorine radical to form the stable phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Notes |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | [C₆H₄ClN₃]⁺ | 153 | 155 | Isotope pattern with ~3:1 intensity ratio. |

| Fragment Ion [M-N₂]⁺• | [C₆H₄ClN]⁺• | 125 | 127 | Loss of dinitrogen, a key feature of azides. |

Note: m/z values are nominal masses.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions involving the π-electron system of the benzene ring. The azide and chloro substituents act as auxochromes, modifying the absorption characteristics compared to unsubstituted benzene.

Quantum Chemical Calculations for Mechanistic Insights and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the molecular properties of this compound that complement experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. diva-portal.org For this compound, DFT calculations can elucidate the distribution of electron density, the energies and shapes of molecular orbitals (HOMO and LUMO), and the molecule's electrostatic potential. researchgate.netchemrj.org

These calculations can reveal the electronic influence of the substituents. The chlorine atom is an electron-withdrawing group via induction, while the azide group has a complex electronic nature, acting as a dipolar species. unibo.it DFT studies on similar aryl azides have shown that the azide group significantly influences the electronic distribution of the aromatic system, with substantial electron density on the terminal nitrogen atoms. This polarization is key to its reactivity.

DFT is also extensively used to model reaction mechanisms and predict reactivity. diva-portal.org For example, calculations can determine the activation energies for reactions involving the azide group, such as the [3+2] cycloaddition with alkynes (a "click" reaction). mdpi.com Studies on related systems have used DFT to understand the stability of transition states and the influence of the aromatic ring on the decomposition of the azide to a nitrene intermediate. researchgate.net Such computational studies are invaluable for predicting how this compound will behave in various chemical transformations.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-chlorophenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole |

| 2-chloro-4,6-dinitro azido benzene |

| Azidobenzene (Phenyl azide) |

| Benzene |

| Chlorobenzene |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The spectroscopic characteristics of this compound and related aryl azides have been a subject of both computational and experimental investigation. Density Functional Theory (DFT) has emerged as a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental data obtained from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Computational studies, often employing the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been utilized to calculate theoretical values for chemical shifts and vibrational frequencies. For instance, DFT-based chemical shift calculations can predict the ¹H and ¹³C NMR spectra. These predictions are then compared with experimental spectra recorded in solvents like deuterated chloroform (B151607) (CDCl₃).

In the case of this compound's isomers, such as 1-azido-2-chlorobenzene (B1280614) and 1-azido-4-chlorobenzene (B1265687), distinct differences in their NMR and IR spectra are observed, which can be rationalized through computational models. For example, the ¹H NMR spectrum of 1-azido-2-chlorobenzene shows two doublets at δ 7.31 (d, J = 8.7 Hz, 2H) and 6.96 (d, J = 8.7 Hz, 2H). The IR spectrum of this isomer exhibits a strong absorption band for the azide asymmetric stretch at 2109 cm⁻¹.

The azide functional group itself provides a strong diagnostic peak in IR spectroscopy. The asymmetric stretch of the N₃ group in aryl azides typically appears around 2100 cm⁻¹. This band's high extinction coefficient makes it a sensitive probe for the presence and chemical environment of the azide functionality. Computational models can accurately predict the position of this band, although solvent effects can cause shifts in experimental spectra. researchgate.net For instance, the vibrational frequency of the azide transition can experience a blue-shift when moving to a more polar solvent. researchgate.net

The following table provides a comparison of predicted and experimental spectroscopic data for aryl azides, illustrating the utility of computational validation.

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value | Reference |

| ¹H NMR Chemical Shift (δ, ppm) for 1-azido-2-chlorobenzene | DFT-calculated values | 7.31 (d, J = 8.7 Hz, 2H), 6.96 (d, J = 8.7 Hz, 2H) | |

| IR Asymmetric Azide Stretch (cm⁻¹) for 1-azido-2-chlorobenzene | DFT-calculated frequencies | 2109 | |

| IR Asymmetric Azide Stretch (cm⁻¹) for azidomethyl-4-chlorobenzene | DFT-calculated frequencies | 2100-2150 |

Elucidation of Reaction Transition States and Pathways

Computational chemistry, particularly DFT calculations, plays a crucial role in elucidating the mechanisms of reactions involving this compound and other aryl azides. By modeling the potential energy surfaces of reactions, researchers can identify transition states, calculate activation energies, and predict the most likely reaction pathways.

One of the most significant reactions of aryl azides is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, with alkynes to form triazoles. DFT calculations have been employed to study the transition states of these reactions. For copper-catalyzed azide-alkyne cycloadditions (CuAAC), a concerted [3+2] mechanism is generally accepted, characterized by a negative activation entropy (ΔS‡ ≈ -40 J/mol·K). The activation energy for the cycloaddition of this compound has been computationally determined, providing insights into its reactivity compared to its isomers. For example, the CuAAC reaction rate constant (k) for this compound is 0.29 M⁻¹s⁻¹, which is lower than that of its ortho (0.38 M⁻¹s⁻¹) and para (0.42 M⁻¹s⁻¹) isomers.

DFT calculations have also shed light on the thermal and photochemical decomposition of aryl azides, which proceed through the formation of highly reactive nitrene intermediates. nih.gov The calculations can model the N₂-loss from the azide to form the nitrene and subsequent reactions like C-H insertion. nih.gov For instance, photolysis of a nickel-azido complex in chlorobenzene has been shown through DFT to generate a transient Ni(IV) nitrido species. nih.gov

Furthermore, computational studies have been instrumental in understanding the mechanisms of other reactions such as the Staudinger reaction (reaction with phosphines) and reductions. In the Staudinger reaction, the initial formation of an azide-phosphine adduct and its subsequent cyclization can be modeled. For reductions, DFT can help to understand the pathway, for example, a hydride transfer mechanism for Ru-catalyzed reductions, which can explain the high selectivity observed experimentally.

The following table summarizes key computational findings regarding the reaction pathways of aryl azides.

| Reaction | Computational Method | Key Findings | Reference |

| [3+2] Cycloaddition | DFT | Concerted mechanism, negative activation entropy. | |

| Thermal Decomposition | DFT | Formation of nitrene intermediates. | |

| Photochemical Decomposition | DFT | Generation of transient nitrido species. | nih.gov |

| Staudinger Reaction | DFT | Modeling of azide-phosphine adduct formation and cyclization. | |

| Catalytic Reduction | DFT | Elucidation of hydride transfer pathways. |

Spectroscopic Quantification Methodologies for Azide Functionality

The accurate quantification of the azide functionality is essential for monitoring reaction progress and for the characterization of azide-containing materials. Several spectroscopic methods have been developed for this purpose, primarily relying on IR and UV-Vis spectroscopy.

Infrared spectroscopy is a direct and widely used method for the quantification of azides. chemrxiv.org The strong and characteristic asymmetric stretching vibration of the azide group around 2100 cm⁻¹ provides a distinct signal that can be used for quantitative analysis. chemrxiv.org The intensity of this peak is proportional to the concentration of the azide groups. However, due to the relatively low molar absorptivity of this band in some contexts, this method might lack the sensitivity required for very low concentrations. chemrxiv.org

A more sensitive and general method for azide quantification involves monitoring the disappearance of a reactant in a "click" reaction using UV-Vis spectroscopy. chemrxiv.orgresearchgate.net This is often achieved by reacting the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO), which has a strong UV-Vis absorption band that disappears upon cycloaddition with the azide. chemrxiv.orgresearchgate.net By monitoring the decrease in the absorbance of the DBCO reagent at its λmax (around 308 nm), the amount of azide that has reacted can be accurately determined. researchgate.net This method is independent of the inorganic core or the ligand shell of a nanoparticle, making it broadly applicable. chemrxiv.org

Another approach utilizes fluorescence quenching. chemrxiv.org A fluorophore can be conjugated to a reactant that will bind to the azide. Upon binding, the fluorescence of the dye can be quenched, and the extent of quenching can be correlated to the amount of azide present. chemrxiv.org

X-ray Photoelectron Spectroscopy (XPS) can also be used for the quantification of azides, particularly on surfaces. nih.gov By analyzing the elemental composition of the surface, the presence and relative amount of nitrogen from the azide group can be determined. This method has been used to calculate the adlayer thickness of azide-functionalized surfaces. nih.gov

The following table outlines different spectroscopic methods for azide quantification.

| Method | Principle | Advantages | Disadvantages | Reference |

| Infrared (IR) Spectroscopy | Measures the absorbance of the azide asymmetric stretch (~2100 cm⁻¹). | Direct, non-destructive. | May lack sensitivity for low concentrations. | chemrxiv.org |

| UV-Vis Spectroscopy | Monitors the disappearance of a UV-active reactant (e.g., DBCO) upon reaction with the azide. | High sensitivity, general applicability. | Indirect method, requires a reaction. | chemrxiv.orgresearchgate.net |

| Fluorescence Spectroscopy | Measures the quenching of a fluorophore upon binding to the azide. | High sensitivity. | Requires a specific fluorescent probe. | chemrxiv.org |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of a surface, including nitrogen from the azide. | Surface-sensitive, provides elemental information. | Requires ultra-high vacuum, not suitable for bulk analysis. | nih.gov |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Precursor for Nitrogen-Containing Heterocyclic Chemistry

1-Azido-3-chlorobenzene is a key starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals and other functional materials.

The azide (B81097) functionality of this compound makes it an ideal component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. vulcanchem.comnih.gov This reaction provides an efficient and highly selective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org These triazole rings are not merely passive linkers; they can actively participate in binding to biological targets through hydrogen bonding and dipole interactions. nih.gov The resulting triazole-containing molecules have found applications in medicinal chemistry and drug discovery. nih.govmdpi.com

For instance, in the synthesis of hybrid compounds derived from oleanolic acid, this compound has been used to introduce a chlorophenyl-triazole moiety. mdpi.com The reaction involves treating an alkyne derivative of oleanolic acid with this compound in the presence of a copper(I) catalyst, yielding the corresponding 1,2,3-triazole derivative. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| Alkyne-functionalized molecule | This compound | Copper(I) | 1,4-disubstituted 1,2,3-triazole | Medicinal Chemistry, Drug Discovery nih.govmdpi.com |

| Oleanolic acid alkyne ester | This compound | CuSO₄·5H₂O/Sodium Ascorbate | Oleanolic acid-chlorophenyl-triazole hybrid | Antiproliferative agent research mdpi.com |

While direct conversion of this compound to indazoles is less commonly detailed, aryl azides are well-established precursors for various nitrogen-containing heterocycles. mdpi.com The synthesis of indazoles, for example, often involves the cyclization of ortho-substituted phenyl azides. rsc.org The development of polycyclic nitrogen heterocycles is a significant area of research, with applications as potential therapeutic agents, such as thymidine (B127349) phosphorylase inhibitors. nih.govchim.it The synthesis of these complex scaffolds can be achieved through multi-component reactions, highlighting the versatility of nitrogen-containing building blocks. nih.govmdpi.com

The presence of both an azide and a chloro substituent on the benzene (B151609) ring allows for sequential and selective reactions, making this compound a valuable tool for creating diverse functionalized organic molecules. vulcanchem.com The azide group can participate in cycloaddition reactions, while the chlorine atom can be a site for nucleophilic aromatic substitution or cross-coupling reactions, providing a pathway to a wide range of derivatives. vulcanchem.com This dual reactivity is instrumental in the multi-step synthesis of complex organic compounds. vulcanchem.comsmolecule.com

Role in Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov Aryl azides, including this compound, are key players in this field.

The azide group of this compound allows for its use in bioorthogonal labeling. vulcanchem.com Through reactions like the Staudinger ligation or CuAAC, a probe or reporter molecule can be selectively attached to a biomolecule that has been functionalized with a corresponding reactive partner (e.g., a phosphine (B1218219) or an alkyne). nih.gov This enables the visualization and tracking of biomolecules within a cellular environment, providing insights into their localization and function. nih.gov For example, a study demonstrated the effective use of a related azido (B1232118) compound for tagging specific proteins in live cells by reacting it with an alkyne-containing fluorophore.

| Bioorthogonal Reaction | Azide Reactant | Reactive Partner | Linkage Formed | Application |

| Staudinger Ligation | This compound derivative | Triphenylphosphine (B44618) | Amide bond | Biomolecule labeling nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound derivative | Alkyne | Triazole ring | Protein and DNA studies nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | This compound derivative | Strained cyclooctyne | Triazole ring | Live cell imaging nih.gov |

This compound and similar aryl azides are employed to functionalize biomolecules, creating research probes for various applications. nih.gov This can involve attaching the azido compound to proteins, nucleic acids, or other biological macromolecules. vulcanchem.comnih.gov These functionalized biomolecules can then be used in drug development, diagnostics, and to study biological pathways. The ability to attach these chemical handles to biomolecules is crucial for enhancing drug delivery systems and creating new diagnostic tools.

Materials Science Applications in Polymer Modification

The reactivity of the azide functional group, particularly its ability to form highly reactive nitrene intermediates upon thermal or photochemical stimulation, makes this compound and related aryl azides valuable tools in materials science. mdpi.com This reactivity is harnessed primarily for modifying the physical and chemical properties of polymers.

Cross-Linking Agent in Polymer Synthesis and Modification

Organic azides are widely employed as cross-linking agents to alter the properties of polymers, such as solubility, hardness, and thermal stability. mdpi.com The cross-linking process can be initiated by heat or light, which causes the azide group to release nitrogen gas (N₂) and generate a highly reactive nitrene intermediate. mdpi.comnih.gov

This nitrene species can then undergo several reactions with the polymer matrix to form stable covalent bonds:

Insertion: The nitrene can insert directly into carbon-hydrogen (C-H) bonds along the polymer backbone. mdpi.comnih.gov

Addition: It can add to carbon-carbon double bonds within the polymer structure, forming aziridine (B145994) rings. mdpi.com

Radical Abstraction: The nitrene can abstract hydrogen atoms, leading to the formation of polymer radicals that can then combine. mdpi.com

When bifunctional or multifunctional azides are used, they can create a three-dimensional network structure, rendering the polymer insoluble and enhancing its mechanical and thermal properties. mdpi.comnih.gov While specific studies focusing exclusively on this compound as a primary cross-linker are not prevalent in the reviewed literature, its fundamental chemistry as an aryl azide makes it a representative compound for this type of application. The principles of nitrene generation and subsequent reaction with polymer chains are broadly applicable to aryl azides. mdpi.com For instance, azido-functionalized polymers, such as those derived from poly(3-azidomethyl-3-methyloxetane) (poly-AMMO), are used as energetic binders in solid propellants, where cross-linking improves stability. mdpi.com Similarly, azide side groups on polysulfone have been used for thermal cross-linking with reduced graphene oxide to improve the mechanical strength and thermal stability of membranes. mdpi.com

Use in Photoresist Technology

The ability of aryl azides to generate reactive species upon exposure to light has been a cornerstone of photoresist technology. mdpi.comresearchgate.net Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical process in the manufacturing of microelectronics. mdpi.comspie.org

In negative photoresist systems, an aryl azide is often mixed with a polymer resin. spie.org The process generally follows these steps:

A film composed of the polymer and the aryl azide (like this compound) is applied to a substrate.

The film is exposed to UV light through a photomask, which defines the desired pattern.

In the exposed regions, the azide undergoes photolysis, generating reactive singlet nitrenes. nih.gov

These nitrenes react with the surrounding polymer chains, creating extensive cross-linking. mdpi.comnih.gov

This cross-linking makes the exposed regions of the polymer film insoluble in a developer solvent.

When the film is washed with the developer, the unexposed, soluble regions are removed, leaving behind the desired polymer pattern.

This technology has been fundamental to the semiconductor industry. mdpi.com The use of aromatic bis-azides was among the first successful applications in this field. mdpi.com Modern advancements include the development of universal, three-dimensional cross-linkers with multiple azide moieties that can be mixed with various electronic materials (including polymer semiconductors and insulators) to enable all-photopatterned electronics. nih.gov

Utility in the Generation of Complex Molecular Architectures for Research

This compound serves as a valuable building block in advanced organic synthesis, particularly for constructing complex molecules. researchgate.net Its utility stems from the azide group's participation in highly efficient and selective reactions, most notably the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone of "click chemistry". researchgate.netmdpi.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the straightforward synthesis of 1,2,3-triazole rings. mdpi.com Triazoles are stable, aromatic heterocycles that are prevalent in medicinal chemistry and materials science. unibo.it this compound provides a reliable source of the 3-chlorophenyl-substituted triazole moiety.

Recent research provides specific examples of its application:

Synthesis of CF₃S-Containing Triazoles: In one study, this compound was reacted with ethynyl (B1212043) trifluoromethyl sulfide (B99878) under copper-catalyzed conditions to produce a novel 1,4-disubstituted triazole bearing a trifluoromethylsulfanyl (SCF₃) group. mdpi.com The incorporation of the SCF₃ group is of significant interest in pharmaceutical and agrochemical research as it can enhance the bioavailability of drug-like molecules. mdpi.com

Construction of Chromene-Triazole Conjugates: Researchers have used this compound in a CuI-catalyzed click reaction with propargyl ether derivatives of chromene-3-carbonitriles. jrtdd.com This synthesis produced novel 1H-1,2,3-triazole-tethered 4H-chromene-chlorophenyl conjugates, which were subsequently evaluated for their antimicrobial properties. jrtdd.com The yields for these complex conjugates were reported to be in the range of 77.68% to 82.33%. jrtdd.com

These examples demonstrate how this compound is a key reagent for introducing the 3-chlorophenyl group into larger, more complex molecular frameworks through robust and high-yielding chemical transformations.

Table of Synthesized Complex Molecules

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Research Application |

| This compound | Ethynyl trifluoromethyl sulfide | Copper-catalyzed, 30°C | 1-(3-chlorophenyl)-4-((trifluoromethyl)thio)-1H-1,2,3-triazole | Synthesis of novel SCF₃-containing compounds for potential agrochemical and pharmaceutical use. mdpi.com |

| This compound | 2-Amino-4-aryl-7-(prop-2-yn-1-yloxy)-4H-chromene-3-carbonitriles | CuI | 1H-1,2,3-Triazole-tethered 4H-chromene-chlorophenyl conjugates | Development of new compounds with potential antimicrobial activity. jrtdd.com |

Comparative Studies with Isomeric and Analogous Azidoarenes

Positional Isomerism: 1-Azido-2-chlorobenzene (B1280614) and 1-Azido-4-chlorobenzene (B1265687)

The placement of the chlorine atom relative to the azide (B81097) group in the three positional isomers of azidochlorobenzene—ortho (1-azido-2-chlorobenzene), meta (1-azido-3-chlorobenzene), and para (1-azido-4-chlorobenzene)—results in distinct differences in their chemical reactivity and physical properties.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, and the reactivity of aryl azides in this transformation is sensitive to both electronic and steric factors. organic-chemistry.org Comparative studies show that the reaction rate constant (k) varies among the three isomers of azidochlorobenzene. The para-isomer exhibits the highest reactivity, likely due to the electron-withdrawing nature of the chlorine atom enhancing the azide's dipolar character without imposing steric hindrance. Conversely, the meta-isomer is the least reactive, while the ortho-isomer's reactivity is moderate, likely a balance between electronic activation and steric hindrance from the adjacent chloro group.

Table 1: Comparative CuAAC Reaction Rates of Azidochlorobenzene Isomers

| Compound | Isomer Position | CuAAC Reaction Rate (k, M⁻¹s⁻¹) |

| 1-Azido-2-chlorobenzene | Ortho | 0.38 |

| This compound | Meta | 0.29 |

| 1-Azido-4-chlorobenzene | Para | 0.42 |